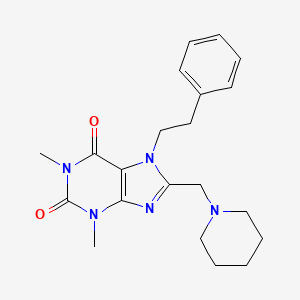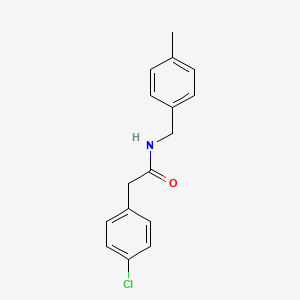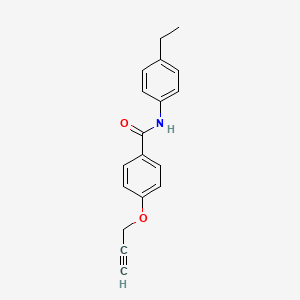![molecular formula C9H19N2O3P B5530239 [(dimethylamino)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B5530239.png)
[(dimethylamino)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related phosphinic acids often involves reactions with specific reagents under controlled conditions. For example, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate was prepared and used as a precursor in the synthesis of substituted pyrimidine derivatives, demonstrating the flexibility of related compounds in heterocyclic synthesis (Zupančič et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds can be extensively analyzed using spectroscopic methods and theoretical calculations. For instance, a study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate combined experimental and theoretical approaches to identify shifts in vibrational frequencies, indicating dimer formation and providing insights into the reactivity and NLO properties of the compound (Singh et al., 2014).
Chemical Reactions and Properties
Phosphinic acid derivatives participate in a variety of chemical reactions, displaying unique reactivities. For instance, racemic 2-[1-(dimethylamino)ethyl]ferrocenylphosphinic acid was tested as an organocatalyst in Michael and Friedel-Crafts reactions, showcasing the catalytic capabilities of these compounds in organic synthesis (Shekurov et al., 2021).
Physical Properties Analysis
The physical properties, including thermal behavior and solubility of phosphinic acid derivatives, are crucial for their application in material science and organic synthesis. For example, derivatives of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium showed varying thermal properties and solubility in methanol, influenced by different counter anions, highlighting the impact of structural modifications on these properties (Ogawa et al., 2008).
Chemical Properties Analysis
The chemical properties of phosphinic acid derivatives, including reactivity and potential applications as catalysts or in material science, are of significant interest. The study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation highlights the utility of related compounds in enhancing reaction efficiencies and developing sustainable methodologies (Liu et al., 2014).
特性
IUPAC Name |
(dimethylamino)methyl-[2-(2-oxopyrrolidin-1-yl)ethyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O3P/c1-10(2)8-15(13,14)7-6-11-5-3-4-9(11)12/h3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZYMZKDUZJSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CP(=O)(CCN1CCCC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Dimethylamino)methyl][2-(2-oxopyrrolidin-1-yl)ethyl]phosphinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5530174.png)
![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)
![2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5530206.png)

![{4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}methanol](/img/structure/B5530227.png)
![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)

![2,3-dimethyl-5-phenyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530255.png)

![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-(2-pyridinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5530275.png)